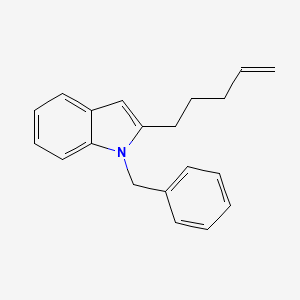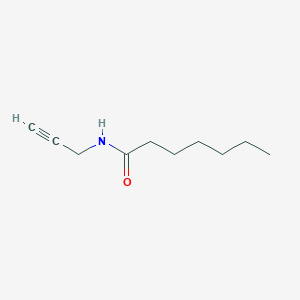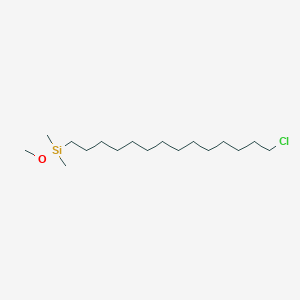![molecular formula C21H22NOP B12540419 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite CAS No. 681259-10-9](/img/structure/B12540419.png)
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite is an organic compound with the molecular formula C14H15OP. It is a phosphinite ester, characterized by the presence of a phosphinite group (P=O) bonded to an ethyl group substituted with a methyl(phenyl)amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite typically involves the reaction of diphenylphosphinous acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinite group. The general reaction scheme is as follows:
(C6H5)2P(O)H+HOCH2CH2N(CH3)(C6H5)→(C6H5)2P(O)OCH2CH2N(CH3)(C6H5)+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The ethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diphenylphosphinic acid and the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous conditions can facilitate hydrolysis.
Major Products
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphinites depending on the nucleophile used.
Hydrolysis: Diphenylphosphinic acid and 2-[Methyl(phenyl)amino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite involves its interaction with molecular targets through its phosphinite group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl diphenylphosphinite: Similar structure but lacks the methyl(phenyl)amino group.
Methyl diphenylphosphinite: Similar structure but with a methyl group instead of an ethyl group.
Diphenylphosphinous acid: The parent compound without the ethyl and amino substitutions.
Eigenschaften
CAS-Nummer |
681259-10-9 |
|---|---|
Molekularformel |
C21H22NOP |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(2-diphenylphosphanyloxyethyl)-N-methylaniline |
InChI |
InChI=1S/C21H22NOP/c1-22(19-11-5-2-6-12-19)17-18-23-24(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3 |
InChI-Schlüssel |
WWOKZOOOXAMNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)


![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)

